4-methoxy-N-(1-methoxypropan-2-yl)-3-(propylsulfamoyl)benzamide
Overview
Description
4-methoxy-N-(1-methoxypropan-2-yl)-3-(propylsulfamoyl)benzamide is a synthetic organic compound with potential applications in various fields of scientific research. Its structure comprises a benzamide core substituted with methoxy, methoxypropan-2-yl, and propylsulfamoyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(1-methoxypropan-2-yl)-3-(propylsulfamoyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the methoxy and methoxypropan-2-yl groups through nucleophilic substitution reactions. The propylsulfamoyl group can be added via sulfonation reactions using appropriate sulfonating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(1-methoxypropan-2-yl)-3-(propylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The methoxy and propylsulfamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-methoxy-N-(1-methoxypropan-2-yl)-3-(propylsulfamoyl)benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(1-methoxypropan-2-yl)-3-(propylsulfamoyl)benzamide involves its interaction with specific molecular targets. The methoxy and propylsulfamoyl groups may play a role in binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to the observed biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(1-methoxypropan-2-yl)benzamide
- 2-hydroxy-4-methoxy-N-(1-methoxypropan-2-yl)benzamide
- 4-Methoxy-N-(1-methoxypropan-2-yl)-4-methylpentan-2-amine
Uniqueness
4-methoxy-N-(1-methoxypropan-2-yl)-3-(propylsulfamoyl)benzamide is unique due to the presence of the propylsulfamoyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Properties
IUPAC Name |
4-methoxy-N-(1-methoxypropan-2-yl)-3-(propylsulfamoyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-5-8-16-23(19,20)14-9-12(6-7-13(14)22-4)15(18)17-11(2)10-21-3/h6-7,9,11,16H,5,8,10H2,1-4H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMHAHHLAJLXRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC(C)COC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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